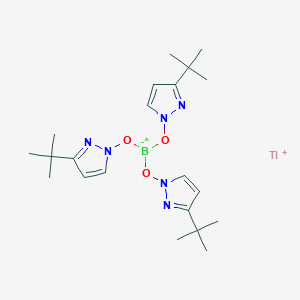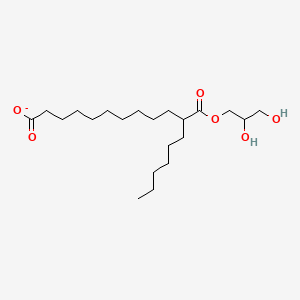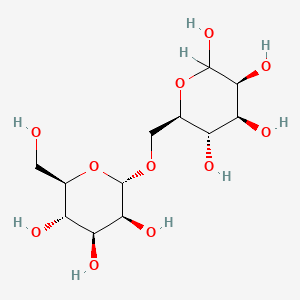![molecular formula C₁₃H₁₉NO₂ B1140022 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol CAS No. 185502-41-4](/img/structure/B1140022.png)
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex compounds often involves multi-step chemical processes that integrate functionalities and form the desired molecular structure. For instance, a related process involves the [2+2] condensation of 2,6-diformyl-4-methylphenol and 1,3-bis(3-aminopropyl)tetramethyldisiloxane in the presence of MnCl2, yielding μ-chlorido-bridged dimanganese(II) complexes with intricate coordination (Alexandru et al., 2014). This illustrates the complexity and precision needed in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol is often characterized using techniques such as X-ray crystallography, NMR, UV, and IR spectroscopy. For example, the structure and properties of 2-(3-pyridylmethyliminomethyl)phenol were determined, highlighting the importance of intramolecular hydrogen bonding and tautomeric interconversions in defining the molecule's characteristics (Cimerman et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include cycloisomerization, as seen in the synthesis of 2-functionalized benzofurans from 2-(1-hydroxyprop-2-ynyl)phenols, showcasing the compound's reactive versatility (Gabriele et al., 2008). These reactions can lead to a variety of products with different functionalities, indicating the compound's potential as a precursor for further chemical transformations.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of compounds under different conditions. Although specific details for 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol are not available, studies on related compounds provide insights into how structural variations can affect these properties, aiding in the prediction and manipulation of the compound's physical characteristics for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are vital for comprehensively understanding a compound's utility. For example, the synthesis and properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane highlight the methodologies for enhancing antimicrobial activity through structural modification (Jafarov et al., 2019).
科学的研究の応用
Phenolic Compounds: A Pharmacological Review
Chlorogenic Acid (CGA) and Its Biological Activities
CGA is a primary example of phenolic acids demonstrating a broad spectrum of pharmacological effects. It showcases antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities among others. Its implications in modulating lipid and glucose metabolism suggest its potential in treating metabolic disorders such as diabetes and obesity. The wide range of therapeutic roles attributed to CGA underscores the significance of phenolic compounds in medicinal research and their potential as natural food additives or therapeutic agents (Naveed et al., 2018).
Cinnamic Acid Derivatives and Anticancer Potential
Research has highlighted the anticancer potential of cinnamic acid derivatives, indicating a rich tradition in medicinal use. Their chemical reactivity facilitates the synthesis of antitumor agents, showcasing the value of phenolic compounds in developing treatments for various cancers (De, Baltas, & Bedos-Belval, 2011).
Hydroxycinnamic Acids in Cosmeceuticals
The cosmeceutical industry benefits from hydroxycinnamic acids and their derivatives due to their antioxidant, anti-collagenase, and UV protective effects. These properties make them promising ingredients in anti-aging and skin-protective formulations, although the challenge of stability and bioavailability remains (Taofiq et al., 2017).
特性
IUPAC Name |
3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
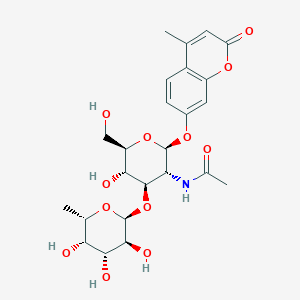


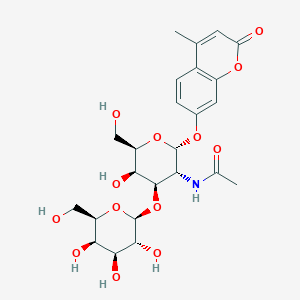

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
